6-Methyl-4-octanol

Description

BenchChem offers high-quality 6-Methyl-4-octanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-octanol including the price, delivery time, and more detailed information at info@benchchem.com.

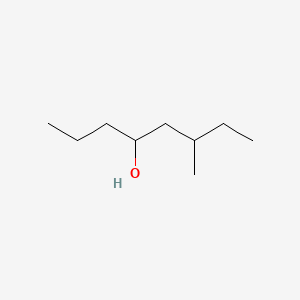

Structure

3D Structure

Properties

CAS No. |

66793-82-6 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

6-methyloctan-4-ol |

InChI |

InChI=1S/C9H20O/c1-4-6-9(10)7-8(3)5-2/h8-10H,4-7H2,1-3H3 |

InChI Key |

KFRCBGHGDZSOJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)CC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 6-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-4-octanol is a secondary alcohol with the chemical formula C9H20O. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its computed chemical and physical properties. Furthermore, it outlines general experimental protocols for the synthesis and analysis of similar secondary alcohols, offering a foundational framework for researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

The following tables summarize the key computed chemical and physical properties of 6-Methyl-4-octanol. It is important to note that these values are predicted and have not been experimentally verified.

Table 1: General and Chemical Properties of 6-Methyl-4-octanol

| Property | Value | Source |

| IUPAC Name | 6-methyloctan-4-ol | PubChem[1] |

| Molecular Formula | C9H20O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| CAS Number | 66793-82-6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Table 2: Computed Physical Properties of 6-Methyl-4-octanol

| Property | Value | Source |

| XLogP3-AA (LogP) | 3.1 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Exact Mass | 144.151415257 Da | PubChem[1] |

| Monoisotopic Mass | 144.151415257 Da | PubChem[1] |

Experimental Protocols

Due to the absence of specific literature on the experimental procedures for 6-Methyl-4-octanol, this section details generalized protocols for the synthesis and analysis of secondary alcohols of similar structure.

Synthesis of 6-Methyl-4-octanol

A common and effective method for the synthesis of secondary alcohols is the Grignard reaction, which involves the addition of a Grignard reagent to an aldehyde. An alternative approach is the reduction of a corresponding ketone.

1. Synthesis via Grignard Reaction

This method would involve the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with 3-methylpentanal (B96236).

-

Materials:

-

3-Methylpentanal

-

Propyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware for anhydrous reactions

-

-

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of propyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of 3-methylpentanal in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

-

2. Synthesis via Reduction of a Ketone

This method involves the reduction of 6-methyl-4-octanone.

-

Materials:

-

6-Methyl-4-octanone

-

Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Methanol (B129727) or ethanol (B145695) (for NaBH4) or anhydrous diethyl ether/THF (for LiAlH4)

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4) for work-up

-

Standard laboratory glassware

-

-

Procedure:

-

Reduction: The ketone, 6-methyl-4-octanone, is dissolved in a suitable solvent (e.g., methanol for NaBH4). The reducing agent (NaBH4) is added portion-wise at 0 °C. The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of dilute acid. The product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed, dried, and the solvent evaporated. The resulting crude alcohol is then purified by distillation or chromatography.

-

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like 6-Methyl-4-octanol.

-

Sample Preparation: A dilute solution of the purified alcohol is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for separating aliphatic alcohols.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities.

-

MS Detector: Operated in electron ionization (EI) mode.

-

-

Data Analysis: The retention time from the gas chromatogram provides information on the compound's volatility and interaction with the stationary phase. The mass spectrum will show the molecular ion peak (if stable enough) and characteristic fragmentation patterns that can be used to confirm the structure. Common fragmentations for alcohols include the loss of water (M-18) and alpha-cleavage.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR:

-

The proton on the carbon bearing the hydroxyl group (-CHOH) is expected to appear in the 3.5-4.0 ppm range.

-

The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

-

The signals for the various methyl and methylene (B1212753) groups will appear in the upfield region (0.8-1.7 ppm), and their splitting patterns will provide information about adjacent protons.

-

-

¹³C NMR:

-

The carbon attached to the hydroxyl group is expected to resonate in the 60-70 ppm range.

-

The other aliphatic carbons will appear at higher field strengths.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

A C-O stretching vibration in the 1050-1150 cm⁻¹ region.

-

Visualizations

The following diagrams illustrate a potential synthetic pathway and a general analytical workflow for 6-Methyl-4-octanol.

References

An In-depth Technical Guide to 6-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 6-Methyl-4-octanol, a branched long-chain alcohol. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and workflows applicable to the synthesis and analysis of similar long-chain alcohols, intended to support research and development activities.

Chemical Identity and Properties

6-Methyl-4-octanol is a secondary alcohol with the chemical formula C9H20O. Its structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers for 6-Methyl-4-octanol

| Identifier | Value |

| IUPAC Name | 6-methyloctan-4-ol |

| CAS Number | 66793-82-6 |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| InChI | InChI=1S/C9H20O/c1-4-6-9(10)7-8(3)5-2/h8-10H,4-7H2,1-3H3 |

| InChIKey | KFRCBGHGDZSOJV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC(C)CC)O |

Table 2: Physicochemical Properties of 6-Methyl-4-octanol

| Property | Value |

| Molecular Weight | 144.25 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

| Exact Mass | 144.151415257 Da |

| Monoisotopic Mass | 144.151415257 Da |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 10 |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of a Secondary Alcohol via Grignard Reaction

Objective: To synthesize a secondary alcohol by the reaction of a Grignard reagent with an aldehyde.

Materials:

-

Alkyl halide (e.g., 1-bromobutane)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Aldehyde (e.g., 3-methylpentanal)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to be completely free of water.

-

Place magnesium turnings in the round-bottom flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of the alkyl halide in anhydrous diethyl ether.

-

Add a small amount of the alkyl halide solution to the magnesium. The reaction should start, indicated by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with the Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the aldehyde in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or column chromatography.

-

Analytical Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography (GC): To assess the purity of the compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a secondary alcohol like 6-Methyl-4-octanol.

Molecular weight and formula of 6-Methyl-4-octanol

6-Methyl-4-octanol is a branched aliphatic alcohol. Its fundamental molecular properties, derived from its structure, are crucial for its application in chemical synthesis and research. The structure consists of an eight-carbon (octane) backbone, distinguished by a hydroxyl group (-OH) at the fourth carbon position and a methyl group (-CH₃) at the sixth position.

Molecular Formula and Weight

The chemical structure directly informs the molecular formula and weight, which are key identifiers for the compound. Based on its composition of 9 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom, the molecular properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1][3][4] |

Logical Derivation of Properties

The relationship between the compound's name, structure, and fundamental properties follows a clear logical progression. The IUPAC name dictates the precise arrangement of atoms, which in turn defines its molecular formula and allows for the calculation of its exact molecular weight.

Caption: Logical workflow from nomenclature to molecular weight.

References

Unveiling the Presence of 6-Methyl-4-octanol: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 6-Methyl-4-octanol in the biological kingdoms of plants and insects. While direct evidence for the presence of 6-Methyl-4-octanol remains elusive in the current body of scientific literature, this document explores the existence of structurally related methyl-branched octanols and outlines the established methodologies for their detection and characterization. This guide serves as a foundational resource for researchers investigating the chemical ecology, biosynthesis, and potential applications of this and similar compounds.

Natural Occurrence of Methyl-Branched Octanols

While 6-Methyl-4-octanol has not been definitively identified in plants or insects to date, several of its isomers and related compounds have been isolated and characterized, primarily as insect pheromones. The presence of these analogous compounds strongly suggests that the biosynthetic pathways for such structures exist in nature, and the discovery of 6-Methyl-4-octanol may be forthcoming with more targeted analytical approaches.

The most compelling evidence for the natural occurrence of methyl-branched octanols comes from the study of insect chemical communication. Various isomers of methyl-octanol and their derivatives have been identified as crucial semiochemicals, particularly as aggregation and sex pheromones in the order Coleoptera.

One of the most well-documented examples is (S)-2-Methyl-4-octanol , a male-produced aggregation pheromone of the sugarcane weevil, Sphenophorus levis[1][2]. This compound attracts both males and females of the species, playing a vital role in their reproductive behavior. The identification of this compound underscores the capability of insects to synthesize C9 methyl-branched alcohols.

Furthermore, ethyl 4-methyloctanoate serves as a potent male-produced aggregation pheromone in the rhinoceros beetle, Oryctes rhinoceros[3][4][5]. Field trials have demonstrated its effectiveness in trapping these beetles, with release rates of 10-30 mg per day proving to be attractive[3][5]. While an ester, this compound is derived from 4-methyloctanoic acid, indicating the presence of the corresponding methyl-branched carbon skeleton.

The following table summarizes the quantitative data available for these related insect pheromones.

| Compound Name | Insect Species | Type of Pheromone | Reported Release/Effective Rate | References |

| (S)-2-Methyl-4-octanol | Sphenophorus levis | Aggregation | Not specified in literature | [1][2] |

| Ethyl 4-methyloctanoate | Oryctes rhinoceros | Aggregation | 10-30 mg/day | [3][5] |

The following table summarizes the known occurrences of a related methyl-octanol isomer in plants.

| Compound Name | Plant Species | Plant Part/Source | References |

| 6-methyl-1-octanol | Toddalia asiatica | Not specified | |

| 6-methyl-1-octanol | Prunus avium | By-products | [6] |

Biosynthesis of Branched-Chain Alcohols in Insects: A Hypothetical Pathway for 6-Methyl-4-octanol

The biosynthesis of methyl-branched alkanes and alcohols in insects is an extension of the fatty acid synthesis pathway. While a specific pathway for 6-Methyl-4-octanol has not been elucidated, a hypothetical pathway can be proposed based on established biochemical principles of insect pheromone production. The synthesis is thought to primarily occur in specialized cells called oenocytes.

The proposed pathway involves the following key stages:

-

Chain Initiation and Elongation: The synthesis likely begins with a standard fatty acid synthesis pathway, utilizing acetyl-CoA and malonyl-CoA.

-

Methyl Branching: The introduction of a methyl group at the C6 position would likely involve the substitution of malonyl-CoA with methylmalonyl-CoA during a specific elongation cycle.

-

Chain Termination and Reduction: Following chain elongation to the desired 8-carbon backbone with a methyl group at the C6 position, the acyl-CoA would be released from the fatty acid synthase complex. A fatty acyl-CoA reductase would then reduce the thioester to the corresponding primary alcohol, 6-methyl-1-octanol.

-

Hydroxylation: The final step to produce 6-Methyl-4-octanol would involve a specific hydroxylation reaction at the C4 position, likely catalyzed by a cytochrome P450 monooxygenase.

Below is a diagram illustrating this hypothetical biosynthetic pathway.

Caption: Hypothetical biosynthetic pathway of 6-Methyl-4-octanol in insects.

Experimental Protocols for the Analysis of 6-Methyl-4-octanol

The identification and quantification of volatile and semi-volatile organic compounds like 6-Methyl-4-octanol from natural sources require sensitive and specific analytical techniques. The following protocols are standard methodologies employed in the analysis of insect pheromones and plant volatiles.

3.1.1. Headspace Volatile Collection from Insects:

-

Apparatus: A dynamic headspace collection system (aeration) is typically used. This consists of a glass chamber to house the insects, a purified air source, and a trap containing a suitable adsorbent material (e.g., Porapak Q, Tenax TA).

-

Procedure:

-

Place live insects (typically separated by sex) into the aeration chamber.

-

Pass a gentle stream of purified, humidified air over the insects.

-

The exiting air is drawn through the adsorbent trap, which captures the volatile compounds.

-

Collection is typically performed for a set period (e.g., 24 hours) corresponding to the insect's activity cycle.

-

After collection, the trapped compounds are eluted with a high-purity solvent (e.g., hexane (B92381) or dichloromethane) or subjected to thermal desorption.

-

3.1.2. Solvent Extraction of Insect Pheromone Glands:

-

Procedure:

-

Dissect the relevant pheromone glands from the insects under a microscope.

-

The glands are immediately submerged in a small volume of a suitable organic solvent (e.g., hexane) in a clean glass vial.

-

The extraction is allowed to proceed for a period ranging from minutes to hours.

-

The solvent extract is then carefully transferred to a new vial for analysis.

-

3.1.3. Headspace Volatile Collection from Plants (Solid-Phase Microextraction - SPME):

-

Apparatus: SPME fiber holder and various fiber coatings (e.g., PDMS, DVB/CAR/PDMS).

-

Procedure:

-

Enclose the plant material (e.g., flower, leaf) in a sealed glass vial.

-

Expose the SPME fiber to the headspace above the plant material for a defined period.

-

The adsorbed volatile compounds are then thermally desorbed directly in the injection port of a gas chromatograph.

-

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates the components of the sample mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components and detects the resulting ions, allowing for their identification based on their mass spectra.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp (e.g., starting at 40°C, holding for a few minutes, then increasing at a rate of 10-20°C/min to a final temperature of 250-300°C).

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Typically scanning from m/z 40 to 550.

-

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of an authentic synthetic standard of 6-Methyl-4-octanol.

-

External Standard Calibration: A series of standard solutions of 6-Methyl-4-octanol of known concentrations are prepared and analyzed by GC-MS. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of the analyte in the sample is then determined from this curve.

-

Internal Standard Method: A known amount of an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is added to both the standard solutions and the sample. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification. This method helps to correct for variations in sample injection volume and detector response.

The following diagram outlines a general experimental workflow for the analysis of 6-Methyl-4-octanol from natural sources.

Caption: General experimental workflow for the analysis of 6-Methyl-4-octanol.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding specific signaling pathways that are activated by 6-Methyl-4-octanol in either plants or insects. In insects, pheromones like the related methyl-branched octanols are typically detected by olfactory sensory neurons located in the antennae. This detection triggers a signal transduction cascade within the neuron, leading to the generation of an action potential that is transmitted to the antennal lobe of the brain, ultimately resulting in a behavioral response (e.g., attraction, aggregation). The specific receptors and downstream signaling components for methyl-branched octanols are yet to be identified.

Conclusion

While the natural occurrence of 6-Methyl-4-octanol has not been directly confirmed, the presence of its isomers in both the plant and, more significantly, the insect kingdoms provides a strong rationale for its potential existence in nature. The established analytical protocols for the detection and quantification of volatile and semi-volatile compounds offer a clear path forward for researchers seeking to identify this molecule in biological systems. The hypothetical biosynthetic pathway presented in this guide, based on known insect biochemistry, provides a framework for future studies into the production of such compounds. Further research in this area is warranted to explore the chemical diversity of methyl-branched alcohols in nature and to elucidate their ecological roles and potential applications.

References

- 1. scielo.br [scielo.br]

- 2. scienceopen.com [scienceopen.com]

- 3. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Mineral Content and Volatile Profiling of Prunus avium L. (Sweet Cherry) By-Products from Fundão Region (Portugal) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Isomers and Stereoisomers of 6-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-4-octanol, a branched-chain aliphatic alcohol with the chemical formula C9H20O, presents a fascinating case study in isomerism.[1] Its molecular structure allows for a variety of structural isomers and stereoisomers, each with potentially unique physicochemical properties and biological activities. While specific research on 6-methyl-4-octanol is limited, this guide provides a comprehensive overview of its isomeric forms by drawing upon data from related compounds and established chemical principles. Understanding the nuances of these isomers is critical for researchers in fields ranging from materials science to drug discovery, where subtle changes in molecular architecture can lead to significant differences in function. Branched-chain alcohols, as a class, are known to influence the fluidity of cell membranes and are being explored as potential biofuels.[2][3][4]

Structural Isomers of 6-Methyl-4-octanol

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For C9H20O, numerous structural isomers exist. The location of the hydroxyl group and the methyl branch along the carbon chain dictates the specific isomer. Some prominent structural isomers of 6-methyl-4-octanol include other methyl-branched octanols and various nonanols.

A visual representation of the primary carbon chain and the potential positions for the hydroxyl and methyl groups helps to conceptualize the variety of structural isomers.

Caption: Relationship between the molecular formula C9H20O and its various isomers.

Stereoisomers of 6-Methyl-4-octanol

6-Methyl-4-octanol possesses two chiral centers at carbon 4 and carbon 6. This gives rise to 2^2 = 4 possible stereoisomers: (4R,6R), (4S,6S), (4R,6S), and (4S,6R). The (4R,6R) and (4S,6S) isomers are enantiomers of each other, as are the (4R,6S) and (4S,6R) isomers. The relationship between any other pair is diastereomeric. Enantiomers have identical physical properties except for their interaction with plane-polarized light, while diastereomers have distinct physical properties.

The four stereoisomers of 6-methyl-4-octanol are depicted below, highlighting the spatial arrangement of the hydroxyl and methyl groups.

Caption: The four stereoisomers of 6-methyl-4-octanol and their relationships.

Physicochemical Properties

| Property | 6-Methyl-4-octanol (Computed) | 1-Nonanol (Experimental)[7][8] | 2-Nonanol (Experimental)[9] | Isononyl alcohol (7-methyloctan-1-ol) (Experimental)[10] |

| Molecular Weight ( g/mol ) | 144.25 | 144.25 | 144.25 | 144.25 |

| Boiling Point (°C) | Not Available | 212 - 215 | 193 - 194 | 215 |

| Melting Point (°C) | Not Available | -8 to -6 | -35.5 | -60 to -45 |

| Density (g/cm³ at 20°C) | Not Available | 0.827 | 0.823 - 0.847 | 0.830 |

| Refractive Index (at 20°C) | Not Available | 1.432 - 1.435 | 1.426 - 1.432 | 1.434 |

| Water Solubility | Not Available | Slightly soluble | Insoluble | 0.15 g/L at 25°C |

Experimental Protocols

Synthesis of Secondary Methyl-Branched Alcohols

A general and effective method for the synthesis of secondary alcohols, including methyl-branched structures like 6-methyl-4-octanol, is the reaction of a Grignard reagent with an appropriate aldehyde.[11]

Protocol: Grignard Reaction for 6-Methyl-4-octanol Synthesis

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to initiate the formation of the sec-butylmagnesium bromide Grignard reagent.

-

Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of pentanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-methyl-4-octanol.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Caption: A generalized workflow for the synthesis of 6-methyl-4-octanol.

Separation of Stereoisomers

The separation of enantiomers and diastereomers of chiral alcohols like 6-methyl-4-octanol typically requires chiral chromatography techniques.[12][13] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.[14][15]

Protocol: Chiral HPLC Separation of 6-Methyl-4-octanol Stereoisomers

-

Column Selection: A chiral stationary phase, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is selected. The choice of column is critical and may require screening of several different CSPs to achieve optimal separation.

-

Mobile Phase: A mobile phase consisting of a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used for normal-phase chiral HPLC. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

-

Sample Preparation: A dilute solution of the 6-methyl-4-octanol isomer mixture is prepared in the mobile phase.

-

Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase at a constant flow rate. The sample is injected onto the column, and the separation is monitored using a suitable detector, such as a refractive index or UV detector (if the isomers are derivatized with a UV-active group).

-

Fraction Collection: The individual stereoisomers are collected as they elute from the column. The purity of the collected fractions can be confirmed by re-injecting them onto the same chiral column.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 6-methyl-4-octanol have not been elucidated, branched-chain alcohols are known to play roles in various biological systems. They are components of some insect pheromones and can influence the fluidity and integrity of cell membranes due to their non-linear structure, which disrupts the tight packing of lipid acyl chains.[2] Furthermore, there is growing interest in the microbial production of branched-chain higher alcohols as advanced biofuels.[4][16] The degradation of branched-chain amino acids can lead to the formation of these alcohols.[17]

The diagram below illustrates the general biological relevance of branched-chain alcohols.

Caption: Potential biological roles and applications of branched-chain alcohols.

Conclusion

6-Methyl-4-octanol serves as an exemplary model for understanding the complexities of isomerism in organic molecules. While specific experimental data for this compound is limited, by examining its structural and stereoisomeric possibilities and drawing comparisons with related C9 alcohols, we can appreciate the potential for a diverse range of properties and activities. The synthesis and separation of its individual isomers, though challenging, are achievable through established organic chemistry techniques. Further research into the specific properties and biological functions of each isomer of 6-methyl-4-octanol could unveil novel applications in materials science, fragrance chemistry, and pharmacology.

References

- 1. 6-Methyl-4-octanol | C9H20O | CID 13025091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Uncovering the role of branched-chain amino acid transaminases in Saccharomyces cerevisiae isobutanol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 7. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. symrise.com [symrise.com]

- 9. 2-Nonanol | C9H20O | CID 12367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. webqc.org [webqc.org]

- 11. crab.rutgers.edu [crab.rutgers.edu]

- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 13. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

In-depth Technical Guide: Physicochemical Properties of 6-Methyl-4-octanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the boiling and melting points of 6-Methyl-4-octanol (CAS No. 66793-82-6). Due to a lack of experimentally determined values in publicly accessible databases, this document presents computationally predicted data. Furthermore, it outlines standardized experimental protocols for the determination of these fundamental physicochemical properties, in line with international guidelines, to aid researchers in experimental design.

Physicochemical Data: 6-Methyl-4-octanol

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| XLogP3 (Predicted) | 3.1 | PubChem[1] |

Experimental Protocols for Determination of Boiling and Melting Points

For researchers seeking to experimentally determine the boiling and melting points of 6-Methyl-4-octanol or similar compounds, the following methodologies are based on the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).

1. Ebulliometer Method:

-

Principle: This method involves measuring the boiling temperature of the substance by direct immersion of a temperature sensor in the boiling liquid.

-

Apparatus: An ebulliometer equipped with a heating element, a condenser, and a calibrated temperature measuring device.

-

Procedure:

-

Place the test substance in the ebulliometer.

-

Heat the substance to its boiling point.

-

Record the temperature at which the liquid and vapor phases are in equilibrium under atmospheric pressure. The temperature should remain constant.

-

2. Dynamic Method:

-

Principle: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches atmospheric pressure.

-

Apparatus: A suitable apparatus to control and measure pressure and temperature.

-

Procedure:

-

The sample is placed in a vessel connected to a pressure-regulating and pressure-measuring system.

-

The temperature of the sample is gradually increased, and the corresponding vapor pressure is recorded.

-

A curve of vapor pressure versus temperature is plotted, and the temperature at which the vapor pressure equals 101.325 kPa is determined.

-

3. Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The onset temperature of the endothermic peak corresponding to boiling is taken as the boiling point.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small amount of the sample is hermetically sealed in a suitable pan.

-

The sample and a reference pan are heated at a constant rate.

-

The heat flow to the sample is recorded as a function of temperature. The boiling point is determined from the resulting thermogram.

-

Determination of Melting Point (OECD Guideline 102)

For a substance that is liquid at room temperature, the melting point is often referred to as the freezing point.

1. Capillary Method:

-

Principle: A small amount of the solidified substance is heated in a capillary tube, and the temperature range over which it melts is observed.

-

Apparatus: A melting point apparatus with a heating block or bath and a calibrated thermometer or temperature sensor.

-

Procedure:

-

The liquid sample is first solidified by cooling.

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus and heated at a slow, controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

2. Differential Scanning Calorimetry (DSC):

-

Principle: Similar to boiling point determination, DSC can be used to determine the melting point by measuring the heat flow associated with the solid-to-liquid phase transition.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

The liquid sample is cooled within the DSC to induce solidification.

-

The solidified sample is then heated at a constant rate.

-

The onset temperature of the endothermic peak corresponding to melting is determined from the thermogram.

-

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the boiling and melting points of a liquid chemical substance.

Caption: Workflow for determining boiling and melting points.

References

Solubility of 6-Methyl-4-octanol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methyl-4-octanol in aqueous and organic media. Due to the limited availability of direct experimental data for this specific branched alcohol, this guide synthesizes predicted values, data from isomeric compounds, and established principles of chemical solubility to offer a robust profile for practical applications in research and development.

Physicochemical Properties of 6-Methyl-4-octanol

Understanding the fundamental physicochemical properties of 6-Methyl-4-octanol is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| IUPAC Name | 6-methyloctan-4-ol | PubChem[1] |

| CAS Number | 66793-82-6 | NIST WebBook[2] |

| Computed XLogP3 | 3.1 | PubChem[1] |

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the solubility of a compound in both aqueous and lipid environments. A LogP value of 3.1 indicates that 6-Methyl-4-octanol is significantly more soluble in octanol (B41247) (a surrogate for lipids) than in water, suggesting it is a hydrophobic or lipophilic molecule.

Solubility in Water

Prediction for 6-Methyl-4-octanol: The relatively high LogP value of 3.1 suggests that 6-Methyl-4-octanol has low solubility in water. Generally, as the carbon chain length of an alcohol increases, its aqueous solubility decreases due to the larger nonpolar hydrocarbon portion.[3][4][5]

Comparative Solubility of C8 and C9 Alcohol Isomers:

| Compound | Structure | Water Solubility (at 20-25°C) | Reference |

| 1-Octanol | Straight-chain | ~500 mg/L | [6] |

| 2-Ethyl-1-hexanol | Branched | ~1100 mg/L | [7] |

| 6-Methyl-4-octanol | Branched | Predicted to be low | - |

The presence of branching in the carbon chain, as seen in 2-ethyl-1-hexanol, can slightly increase water solubility compared to its straight-chain isomer, 1-octanol. This is attributed to the more compact structure of branched isomers, which disrupts the hydrogen-bonding network of water to a lesser extent.[3] Based on this trend, the water solubility of 6-Methyl-4-octanol is expected to be in a similar low mg/L range.

Solubility in Organic Solvents

As a lipophilic compound, 6-Methyl-4-octanol is expected to be readily soluble in a wide range of organic solvents, particularly those with low polarity. The principle of "like dissolves like" is the guiding factor for its solubility in organic media.

Qualitative Solubility Data and Predictions:

| Organic Solvent | Predicted/Observed Solubility of 6-Methyl-4-octanol and Isomers | Polarity |

| Methanol | Slightly soluble (for 6-methyl-1-octanol) | Polar Protic |

| Ethanol | Expected to be soluble (2-ethyl-1-hexanol is soluble)[8] | Polar Protic |

| Acetone | Expected to be soluble (2-ethyl-1-hexanol is soluble)[8] | Polar Aprotic |

| Chloroform | Sparingly soluble (for 6-methyl-1-octanol) | Nonpolar |

| Dichloromethane | Expected to be soluble (2-ethyl-1-hexanol is soluble)[8] | Nonpolar |

| Hexane | Expected to be soluble | Nonpolar |

| Toluene | Expected to be soluble | Nonpolar |

The hydroxyl group of 6-Methyl-4-octanol allows for hydrogen bonding, which can contribute to its solubility in polar protic solvents like ethanol. However, the dominant nonpolar alkyl chain dictates its high solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

For precise quantification of the solubility of 6-Methyl-4-octanol, the following experimental methodologies are recommended.

Shake-Flask Method for Aqueous Solubility (OECD Guideline 105)

This is a standard method for determining the water solubility of substances.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of 6-Methyl-4-octanol is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand to allow for the separation of the undissolved alcohol. Centrifugation can be used to facilitate this process.

-

Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of 6-Methyl-4-octanol in the sample is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Visual Method for Solubility in Organic Solvents

A straightforward method to determine the miscibility or solubility in various organic solvents.

Methodology:

-

Solvent Addition: A known volume of 6-Methyl-4-octanol is placed in a test tube.

-

Titration with Solvent: The organic solvent of interest is added dropwise with constant agitation.

-

Observation: The mixture is visually inspected for homogeneity. The point at which the solution becomes clear and a single phase is observed indicates miscibility or the solubility limit. For quantitative determination, a known mass of the alcohol can be titrated with the solvent until dissolution.

Visualizations

Logical Relationship of Solubility

References

- 1. 6-Methyl-4-octanol | C9H20O | CID 13025091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-methyl-4-octanol [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ICSC 0890 - 2-ETHYLHEXANOL [inchem.org]

- 8. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of 6-Methyl-4-octanol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for 6-Methyl-4-octanol (CAS No. 66793-82-6), a branched aliphatic alcohol.[1] The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectroscopic information for compound identification, characterization, and quality control. This document summarizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Due to the limited availability of experimentally derived spectra for 6-Methyl-4-octanol in public databases, this guide presents predicted NMR data alongside experimental IR and mass spectrometry data for a closely related isomer, 5-Methyl-4-octanol. This comparative approach offers valuable insights into the expected spectral characteristics of 6-Methyl-4-octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 6-Methyl-4-octanol.

Table 1: Predicted ¹H NMR Spectral Data for 6-Methyl-4-octanol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | m | 1H | H-4 |

| ~1.5-1.2 | m | 11H | CH, CH₂ |

| ~0.9 | m | 9H | CH₃ |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Methyl-4-octanol

| Chemical Shift (ppm) | Carbon Atom |

| ~72 | C-4 |

| ~40 | C-5 |

| ~35 | C-6 |

| ~30 | C-3 |

| ~29 | C-7 |

| ~23 | C-2 |

| ~20 | C-8 |

| ~14 | C-1 |

| ~12 | C-6' (methyl) |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following data is for the isomer 5-Methyl-4-octanol and is representative of the expected spectrum for a branched aliphatic alcohol. Alcohols typically exhibit a strong, broad absorption band corresponding to the O-H stretching vibration and C-O stretching vibrations.[2]

Table 3: IR Spectral Data for 5-Methyl-4-octanol

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3350 (broad) | O-H stretch |

| ~2960, ~2930, ~2870 | C-H stretch (alkane) |

| ~1460 | C-H bend |

| ~1120 | C-O stretch |

Note: Data is for the isomer 5-Methyl-4-octanol, obtained from the NIST WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The following data is for the isomer 5-Methyl-4-octanol.

Table 4: Mass Spectrometry Data (Electron Ionization) for 5-Methyl-4-octanol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | <1 | [M]⁺ (Molecular Ion) |

| 101 | 20 | [M - C₃H₇]⁺ |

| 87 | 100 | [M - C₄H₉]⁺ |

| 73 | 30 | [C₄H₉O]⁺ |

| 59 | 40 | [C₃H₇O]⁺ |

| 45 | 50 | [C₂H₅O]⁺ |

Note: Data is for the isomer 5-Methyl-4-octanol, obtained from the NIST WebBook.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

4.1 NMR Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4] The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.[5][6] The spectrum is acquired on an NMR spectrometer, with the deuterium (B1214612) signal from the solvent used for locking and shimming to optimize the magnetic field homogeneity.[7]

4.2 Infrared (IR) Spectroscopy

For a liquid sample like 6-Methyl-4-octanol, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[9] A background spectrum is typically run first and automatically subtracted from the sample spectrum.[10]

4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for volatile compounds like 6-Methyl-4-octanol.[11] A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is injected into the gas chromatograph.[12] The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are detected.[13]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a liquid organic compound.

References

- 1. 6-Methyl-4-octanol | C9H20O | CID 13025091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 5-Methyl-4-octanol [webbook.nist.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. ursinus.edu [ursinus.edu]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. chem.purdue.edu [chem.purdue.edu]

- 11. dem.ri.gov [dem.ri.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. mdpi.com [mdpi.com]

The Elusive Pheromone: A Technical Guide to the Biological Activity of 6-Methyl-4-octanol and its Isomeric Relatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, there is a notable absence of scientific literature documenting the biological activity of 6-methyl-4-octanol as a pheromone in insects. Extensive database searches have yielded no evidence of its role as a semiochemical for any insect species. However, to provide a comprehensive and illustrative technical guide that adheres to the requested format, this document will focus on the well-documented pheromonal activity of its close structural isomer, (S)-2-methyl-4-octanol , a known aggregation pheromone for several species of weevils. The methodologies and principles described herein are directly applicable to the study of other potential semiochemicals, including 6-methyl-4-octanol, should future research identify its biological relevance.

Introduction to Methyl-Octanol Isomers as Pheromones

Aliphatic alcohols with methyl branches are a significant class of insect pheromones, mediating crucial behaviors such as aggregation, mating, and trail-following. While the specific biological activity of 6-methyl-4-octanol remains uncharacterized, its isomer, (S)-2-methyl-4-octanol, has been identified as a key component of the aggregation pheromone in several economically important weevil species, including the sugarcane weevil (Sphenophorus levis)[1][2]. This guide will utilize (S)-2-methyl-4-octanol as a primary example to detail the experimental protocols, data presentation, and signaling pathway concepts relevant to the study of insect pheromones.

Quantitative Data on (S)-2-Methyl-4-octanol Activity

The biological activity of a pheromone is quantified through a combination of electrophysiological and behavioral assays. The following table summarizes representative quantitative data for (S)-2-methyl-4-octanol from published studies.

| Parameter | Insect Species | Value/Response | Experimental Context | Reference |

| Electrophysiological Response (EAG) | Rhynchophorus ferrugineus (Red Palm Weevil) | Significant antennal depolarization | Gas Chromatography-Electroantennographic Detection (GC-EAD) of male-produced volatiles. | [3] |

| Behavioral Response (Attraction) | Sphenophorus levis (Sugarcane Weevil) | Both sexes attracted | Field trapping experiments using lures baited with synthetic (S)-2-methyl-4-octanol. | [1] |

| Enantiomeric Specificity | Sphenophorus levis | (S)-enantiomer is the active form | Chiral gas chromatography analysis of natural pheromone and bioassays with individual enantiomers. | [1][2] |

Experimental Protocols

The identification and characterization of an insect pheromone involves a multi-step process, from collection and chemical analysis to behavioral verification.

Pheromone Collection

Objective: To collect volatile compounds produced by the target insect for subsequent chemical analysis.

Method 1: Aeration (Volatile Collection)

-

Insect Housing: Place a group of insects (typically separated by sex) in a clean, airtight glass chamber.

-

Airflow: Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 1 L/min).

-

Trapping: Pass the effluent air through an adsorbent trap (e.g., a glass tube containing Porapak Q or Tenax TA) to capture the volatile organic compounds.

-

Elution: After the collection period (e.g., 24 hours), elute the trapped compounds from the adsorbent using a minimal amount of high-purity solvent (e.g., hexane (B92381) or dichloromethane).

-

Concentration: Gently concentrate the eluate under a stream of nitrogen to the desired volume for analysis.

Method 2: Solid-Phase Microextraction (SPME)

-

Insect Housing: Place insects in a sealed vial.

-

Fiber Exposure: Expose an SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace above the insects for a defined period.

-

Thermal Desorption: Retract the fiber and insert it directly into the heated injection port of a gas chromatograph for thermal desorption and analysis.

Chemical Analysis and Identification

Objective: To separate, identify, and quantify the components of the collected volatile blend.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injection: Inject a small aliquot (e.g., 1 µL) of the pheromone extract or introduce the SPME fiber into the GC injection port.

-

Separation: Utilize a capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the compounds based on their boiling points and polarity.

-

Detection and Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification.

-

Quantification: Determine the relative amounts of each compound by integrating the peak areas in the chromatogram.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Column Effluent Splitting: Split the effluent from the GC column, directing one portion to a standard detector (e.g., Flame Ionization Detector - FID) and the other over an excised insect antenna.

-

Antennal Response Measurement: Record the electrical potential changes from the antenna in response to eluting compounds.

-

Identification of Bioactive Compounds: Peaks in the FID chromatogram that consistently elicit a simultaneous electrical response from the antenna are considered biologically active and candidates for further investigation.

Behavioral Bioassays

Objective: To confirm the behavioral effect of the identified candidate pheromone(s).

Y-Tube Olfactometer Assay

-

Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms.

-

Airflow: A controlled, purified airflow is passed through each side arm.

-

Stimulus Delivery: One arm receives air passed over a stimulus source (e.g., a filter paper treated with the synthetic pheromone), while the other receives air passed over a solvent control.

-

Insect Release: Release an individual insect at the downwind end of the central arm.

-

Data Collection: Record the insect's choice of arm and the time spent in each arm. A statistically significant preference for the stimulus arm indicates attraction.

Visualizations

Experimental Workflow for Pheromone Identification

Caption: Workflow for the identification and confirmation of an insect pheromone.

Simplified Olfactory Signaling Pathway

Caption: A generalized pathway for insect olfactory signal transduction.

Conclusion

While 6-methyl-4-octanol itself has not been implicated as an insect pheromone, the study of its isomers provides a robust framework for pheromone research. The experimental protocols and analytical techniques detailed in this guide are fundamental to the field of chemical ecology. Future research may yet uncover a role for 6-methyl-4-octanol or other novel compounds in the intricate chemical communication systems of insects. The continued application of these rigorous scientific methods will be essential for discovering new semiochemicals and developing innovative pest management strategies.

References

Navigating the Toxicological Landscape of 6-Methyl-4-octanol: A Technical Guide for Researchers

Absence of specific toxicological data for 6-Methyl-4-octanol necessitates a comprehensive evaluation based on structurally similar compounds. This guide provides an in-depth analysis of available data for surrogate molecules, detailed experimental protocols for key toxicological assessments, and a logical framework for risk evaluation in the absence of direct evidence.

This technical whitepaper is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. Due to the current lack of publicly available toxicological data for 6-Methyl-4-octanol, this guide employs a read-across approach, a common practice in toxicology, by leveraging data from structurally related C9 alcohols, primarily 1-nonanol and its isomers. This methodology allows for an initial estimation of the potential toxicological profile of 6-Methyl-4-octanol.

Quantitative Toxicological Data for Structurally Similar C9 Alcohols

The following tables summarize acute toxicity, dermal and ocular irritation, and genotoxicity data for nonanol isomers, which serve as surrogates for 6-Methyl-4-octanol.

Table 1: Acute Toxicity Data for Nonanol Isomers

| Test Substance | Species | Route | Endpoint | Value (mg/kg) | Reference |

| 1-Nonanol | Rat | Oral | LD50 | 3560 | [1] |

| 1-Nonanol | Rat | Intraperitoneal | LD50 | 800 | [2] |

| 1-Nonanol | Mouse | Oral | LD50 | 6400 | [2] |

| 1-Nonanol | Rabbit | Dermal | LD50 | 4680 | [1] |

| Branched C6-C11 Alcohols | Rat | Oral | LD50 | >2000 | [2] |

| Branched C6-C11 Alcohols | - | Dermal | LD50 | >2600 | [2] |

| Alcohols, C9-11, ethoxylated | Rat | Oral | LD50 | 1378 | [3] |

Table 2: Dermal and Ocular Irritation Data for Nonanol Isomers

| Test Substance | Species | Test | Result | Reference |

| Nonyl Alcohol | - | Skin Irritation | Causes skin irritation | [4] |

| Nonyl Alcohol | - | Eye Irritation | Causes serious eye irritation | [4] |

| 5-Nonanol | - | Skin Corrosion/Irritation | Category 2 | [5] |

| 5-Nonanol | - | Serious Eye Damage/Irritation | Category 2 | [5] |

| Alcohols, C9-11, ethoxylated | - | Skin Irritation | Irritating to the skin | [6] |

| Alcohols, C9-11, ethoxylated | - | Eye Damage | Causes serious eye damage | [6] |

Table 3: Genotoxicity Data for Nonanol Isomers

| Test Substance | Test System | Result | Reference |

| Alkyl Alcohols (C6-C13) | Ames Test (various S. typhimurium strains) | Not genotoxic | [2] |

| Alcohols, C9-11, ethoxylated | - | Not considered mutagenic or genotoxic | [6] |

Detailed Experimental Protocols

The following are standardized protocols for key toxicological endpoints, based on OECD guidelines. These methods are fundamental for generating the type of data presented above.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity test provides information on the adverse effects that may result from a single oral administration of a substance.[7]

-

Test Animals: Typically, young adult rats of a single strain are used.[7] Females should be nulliparous and non-pregnant.[7]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22°C ± 3°C) and humidity (30-70%).[7] They have access to a conventional laboratory diet and an unlimited supply of drinking water.[7]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

-

Observation Period: Animals are observed for a period of at least 14 days.[7]

-

Clinical Observations: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[7] Tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma are of particular interest.[7]

-

Body Weight: Individual animal weights are recorded before administration and weekly thereafter.[7]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a necropsy is performed on all animals (including those that died during the test).[7]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[8][9]

-

Test Animals: The albino rabbit is the preferred species for this test.[10][11]

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[11]

-

Application of the Test Substance: A small area of skin (approximately 6 cm²) is treated with the test substance under a gauze patch.[8]

-

Exposure Duration: The exposure period is typically 4 hours.[8]

-

Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[8] The reversibility of any observed effects is assessed over a 14-day period.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.[12][13]

-

Test Animals: Healthy, adult albino rabbits are used.[13]

-

Procedure: The test substance is applied in a single dose into the conjunctival sac of one eye of each animal.[12] The other eye remains untreated and serves as a control.[13]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.[13] The reversibility of the effects is evaluated over a 21-day observation period.[13]

-

Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[15]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.[16][17]

-

Test System: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[16]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

-

Procedure: The bacteria are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar (B569324) medium lacking the essential amino acid.[16]

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Visualizing the Path Forward: A Workflow for Toxicological Assessment

In the absence of direct data, a structured approach is crucial. The following diagram illustrates a logical workflow for the toxicological assessment of a compound like 6-Methyl-4-octanol.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for 6-Methyl-4-octanol are unknown, the general mechanism of toxicity for higher alcohols involves disruption of cell membranes and effects on the central nervous system. Overexposure to non-ring alcohols can lead to symptoms such as headache, muscle weakness, incoordination, and confusion.[2] At a cellular level, these lipophilic compounds can intercalate into the lipid bilayer of cell membranes, altering their fluidity and the function of membrane-bound proteins. Further research would be required to elucidate any specific receptor interactions or signaling cascades that may be affected by 6-Methyl-4-octanol.

This guide provides a foundational understanding of the potential toxicological profile of 6-Methyl-4-octanol based on the best available data from surrogate compounds. It underscores the importance of standardized testing protocols and a structured approach to risk assessment, particularly when direct data is unavailable. Further in vitro and in vivo studies are necessary to definitively characterize the toxicological properties of 6-Methyl-4-octanol.

References

- 1. 1-Nonanol - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Alcohols, C9-11, Ethoxylated | CAS#:68439-46-3 | Chemsrc [chemsrc.com]

- 4. vigon.com [vigon.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. redox.com [redox.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nib.si [nib.si]

- 17. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Enantioselective Synthesis of (S)-2-Methyl-4-Octanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methyl-4-octanol is a significant chiral building block and a male-produced aggregation pheromone of several weevil species. Its enantiomerically pure form is crucial for studying its biological activity and for the development of effective pest management strategies. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-methyl-4-octanol via two distinct and effective methods: a chemoenzymatic approach utilizing baker's yeast for asymmetric reduction, and a chiral pool synthesis commencing from D-mannitol. Methodologies for all key experimental steps are provided, and all quantitative data is summarized for clear comparison.

Introduction

The stereochemistry of a molecule plays a pivotal role in its biological function. In the case of 2-methyl-4-octanol (B1594176), the (S)-enantiomer is the biologically active component of the aggregation pheromone for various Curculionidae species. Consequently, the development of reliable and efficient methods for the synthesis of enantiomerically pure (S)-2-methyl-4-octanol is of high importance. This document outlines two proven strategies for achieving this synthetic goal.

Method 1: Biocatalytic Reduction using Saccharomyces cerevisiae

This approach leverages the enzymatic machinery of baker's yeast (Saccharomyces cerevisiae) to perform a highly enantioselective reduction of a prochiral ketone, ethyl 5-methyl-3-oxohexanoate, to the corresponding (S)-alcohol.[1] This method is advantageous due to its operational simplicity, use of a readily available and inexpensive biocatalyst, and environmentally benign reaction conditions.

Method 2: Chiral Pool Synthesis from D-Mannitol

This synthetic route utilizes a readily available and inexpensive chiral starting material, D-mannitol, to construct the target molecule.[2][3] The key step in this synthesis is the use of (R)-glyceraldehyde acetonide, derived from D-mannitol, as a chiral building block. This method offers excellent control over the stereochemistry, leading to a product with very high enantiomeric excess.[2][3]

Data Presentation

Table 1: Comparison of Synthetic Methods for (S)-2-Methyl-4-Octanol

| Parameter | Method 1: Biocatalytic Reduction | Method 2: Chiral Pool Synthesis from D-Mannitol |

| Starting Material | Ethyl 5-methyl-3-oxohexanoate | D-mannitol |

| Key Chiral Induction Step | Asymmetric reduction with Saccharomyces cerevisiae | Use of (R)-glyceraldehyde acetonide |

| Reported Overall Yield | ~20%[1] | Not explicitly stated, but individual step yields are high |

| Reported Enantiomeric Excess (ee) | High[1] | 99.5%[2][3] |

| Key Advantages | Green, cost-effective, simple setup | High enantioselectivity, well-defined stereocontrol |

| Key Challenges | Potentially lower yields, requires optimization of fermentation conditions | Multi-step synthesis, requires protection/deprotection steps |

Experimental Protocols

Method 1: Biocatalytic Asymmetric Reduction of Ethyl 5-Methyl-3-Oxohexanoate

This protocol is a general guideline based on established procedures for baker's yeast reductions and may require optimization for this specific substrate.[4]

Materials:

-

Ethyl 5-methyl-3-oxohexanoate

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

Sucrose (B13894) (or glucose)

-

Tap water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Standard laboratory glassware

-

Shaking incubator

Protocol:

-

Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve sucrose in warm tap water (approximately 35-40 °C) to make a 10% (w/v) solution.

-

Add active dry baker's yeast to the sucrose solution (e.g., 50 g of yeast per 500 mL of solution).

-

Allow the yeast to activate for 30-60 minutes at room temperature, with occasional swirling, until signs of fermentation (foaming) are evident.

-

Substrate Addition: Add ethyl 5-methyl-3-oxohexanoate to the activated yeast culture. The substrate concentration should be optimized, typically in the range of 1-5 g/L.

-

Reduction Reaction: Place the flask in a shaking incubator at approximately 30 °C and shake at 150-200 rpm for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: After the reaction is complete, add diatomaceous earth to the culture medium and filter through a Büchner funnel to remove the yeast cells.

-

Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure (S)-ethyl 5-methyl-3-oxohexanoate.

-

Hydrolysis to (S)-2-methyl-4-octanol: The resulting chiral ester can be hydrolyzed to the target alcohol using standard procedures (e.g., saponification with NaOH followed by acidic workup).

Method 2: Synthesis of (S)-2-Methyl-4-Octanol from D-Mannitol

This protocol is adapted from the work of Zarbin et al.[2][3]

Step 1: Synthesis of (R)-Glyceraldehyde Acetonide (4)

This intermediate is prepared from D-mannitol (2) via the formation of 1,2:5,6-di-O-isopropylidene-D-mannitol (3) followed by oxidative cleavage.[2]

Step 2: Wittig Reaction to form (4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5)

-

To a suspension of propyltriphenylphosphonium bromide (7.40 g, 19.2 mmol) in THF (150 mL) at -78 °C, slowly add n-BuLi (8.70 mL, 2.35 M in hexane).

-

Allow the orange solution to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to -78 °C and slowly add a solution of freshly distilled (R)-glyceraldehyde acetonide (4) (1.95 g, 15.0 mmol) in THF (20 mL).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to afford compound 5 (yield: 88%).[2]

Step 3: Hydrogenation to (4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6)

-

To a solution of compound 5 in ethanol, add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain compound 6 (yield: 81%).[2]

Step 4: Hydrolysis to (2S)-1,2-Hexanediol (7)

-

To a solution of compound 6 (6.75 g, 42.7 mmol) in a mixture of THF and water, add Dowex® 50W acidic resin.

-

Heat the mixture to 60 °C and stir overnight.[3]

-

Filter off the resin and concentrate the filtrate.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate to give diol 7 (yield: 79%).[2]

Step 5: Conversion to (S)-2-Methyl-4-octanol (1)

The final steps involve the conversion of the primary alcohol of diol 7 to a leaving group (e.g., tosylate), followed by displacement with an appropriate organocuprate (e.g., lithium dimethylcuprate) to introduce the methyl group at the C2 position. A detailed procedure for these final transformations is outlined in the source literature.[3]

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric excess of the synthesized 2-methyl-4-octanol can be determined by chiral GC analysis of its acetate derivative.[2][3]

Materials:

-

(S)-2-methyl-4-octanol (synthesized product)

-

Racemic 2-methyl-4-octanol (for comparison)

-

Acetic anhydride (B1165640)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Chiral GC column (e.g., CP Chirasil-DEX CB)[5]

Protocol:

-

Derivatization: To a small sample of the alcohol (racemic and synthesized (S)-isomer, ~0.07 mmol) and pyridine (0.1 mL), add acetic anhydride (0.01 mL, 0.1 mmol).[2]

-

Stir the mixture for 15 minutes.

-

Quench the reaction by adding saturated NaHCO3 solution (0.2 mL) followed by diethyl ether (0.5 mL).[2]

-